Cas no 78767-55-2 (Benzoic acid,4-formyl-, phenylmethyl ester)

Benzoic acid,4-formyl-, phenylmethyl ester structure
78767-55-2 structure
Product Name:Benzoic acid,4-formyl-, phenylmethyl ester
Numéro CAS:78767-55-2
Le MF:C15H12O3
Mégawatts:240.253984451294
CID:553475
PubChem ID:11528845
Update Time:2024-02-26

Benzoic acid,4-formyl-, phenylmethyl ester Propriétés chimiques et physiques

Nom et identifiant

    • Benzoic acid,4-formyl-, phenylmethyl ester
    • benzyl 4-formylbenzoate
    • 2,1,3-Benzoxadiazole-4-carboxaldehyde,1-oxide
    • 4-benzofuroxanaldehyde
    • 4-formylbenzofurazan
    • 4-Formylbenzofurazanoxid
    • 4-formylbenzoic acid benzyl ester
    • p-benzyloxycarbonylbenzaldehyde
    • AKOS025121947
    • 78767-55-2
    • SY083624
    • 4-Formyl-benzoic acid benzyl ester
    • Benzoic acid, 4-formyl-, phenylmethyl ester
    • A934470
    • FT-0744626
    • D78635
    • Benzoic acid,4-formyl-,phenylmethyl ester
    • CS-0366636
    • benzoic acid, 4-formyl-, phenylmethyl ester, AldrichCPR
    • MFCD00447122
    • JCYUVFOJNQNFQF-UHFFFAOYSA-N
    • SCHEMBL380997
    • Phenylmethyl 4-formylbenzoate (ACI)
    • 4-(Benzyloxycarbonyl)benzaldehyde
    • Piscine à noyau: 1S/C15H12O3/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-10H,11H2
    • La clé Inchi: JCYUVFOJNQNFQF-UHFFFAOYSA-N
    • Sourire: O=CC1C=CC(C(OCC2C=CC=CC=2)=O)=CC=1

Propriétés calculées

  • Qualité précise: 240.07900
  • Masse isotopique unique: 240.078644241g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 5
  • Complexité: 274
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.4
  • Surface topologique des pôles: 43.4Ų

Propriétés expérimentales

  • Le PSA: 43.37000
  • Le LogP: 2.85610

Benzoic acid,4-formyl-, phenylmethyl ester PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1085054-250mg
BENZOIC ACID, 4-FORMYL-, PHENYLMETHYL ESTER
78767-55-2 95%
250mg
$845 2024-06-06
eNovation Chemicals LLC
Y1085054-1g
BENZOIC ACID, 4-FORMYL-, PHENYLMETHYL ESTER
78767-55-2 95%
1g
$1680 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437306-250mg
Benzyl 4-formylbenzoate
78767-55-2 98%
250mg
¥3400.00 2024-07-28
eNovation Chemicals LLC
Y1085054-250mg
BENZOIC ACID, 4-FORMYL-, PHENYLMETHYL ESTER
78767-55-2 95%
250mg
$845 2025-02-18
eNovation Chemicals LLC
Y1085054-1g
BENZOIC ACID, 4-FORMYL-, PHENYLMETHYL ESTER
78767-55-2 95%
1g
$1680 2025-02-18
1PlusChem
1P00G41Q-250mg
BENZOIC ACID, 4-FORMYL-, PHENYLMETHYL ESTER
78767-55-2 95%
250mg
$585.00 2024-04-21
1PlusChem
1P00G41Q-1g
BENZOIC ACID, 4-FORMYL-, PHENYLMETHYL ESTER
78767-55-2 95%
1g
$1180.00 2024-04-21
A2B Chem LLC
AH50942-250mg
BENZOIC ACID, 4-FORMYL-, PHENYLMETHYL ESTER
78767-55-2 95%
250mg
$504.00 2023-12-30
A2B Chem LLC
AH50942-1g
BENZOIC ACID, 4-FORMYL-, PHENYLMETHYL ESTER
78767-55-2 95%
1g
$1024.00 2023-12-30
eNovation Chemicals LLC
Y1085054-250mg
BENZOIC ACID, 4-FORMYL-, PHENYLMETHYL ESTER
78767-55-2 95%
250mg
$845 2025-02-27

Benzoic acid,4-formyl-, phenylmethyl ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
Référence
Stoichiometric imbalance-promoted step-growth polymerization based on self-accelerating 1,3-dipolar cycloaddition click reactions
Liu, Xianfeng; Xiang, Lue; Li, Jiayi; Wu, Ying; Zhang, Ke, Polymer Chemistry, 2020, 11(1), 125-134

Méthode de production 2

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  30 min, rt
1.2 3 h, rt
Référence
Combined Cardioprotective and Adipocyte Browning Effects Promoted by the Eutomer of Dual sEH/PPARγ Modulator
Hartmann, Markus; Bibli, Sofia-Iris; Tews, Daniel; Ni, Xiaomin; Kircher, Theresa; et al, Journal of Medicinal Chemistry, 2021, 64(5), 2815-2828

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt
1.2 rt; 3 h, rt
Référence
Design, synthesis and biological evaluation of benzimidazole derivatives as novel human Pin1 inhibitors
Ma, Tianyi; Huang, Min; Li, Aihua; Zhao, Feng; Li, Deyi; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(14), 1859-1863

Méthode de production 4

Conditions de réaction
1.1 Reagents: Cesium carbonate ,  Oxygen Solvents: Dimethylformamide ;  20 min, rt
1.2 24 h, rt
Référence
Development of HDAC Inhibitors Exhibiting Therapeutic Potential in T-Cell Prolymphocytic Leukemia
Toutah, Krimo; Nawar, Nabanita; Timonen, Sanna; Sorger, Helena; Raouf, Yasir S.; et al, Journal of Medicinal Chemistry, 2021, 64(12), 8486-8509

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ;  10 min, rt
1.2 overnight, rt
Référence
Spatially Resolved Covalent Functionalization Patterns on Graphene
Valenta, Leos; Kovaricek, Petr; Vales, Vaclav; Bastl, Zdenek; Drogowska, Karolina A.; et al, Angewandte Chemie, 2019, 58(5), 1324-1328

Méthode de production 6

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  3 h, rt
Référence
Scalable synthesis of an integrin-binding peptide mimetic for biomedical applications
Riches, Andrew G.; Cablewski, Teresa; Glattauer, Veronica; Thissen, Helmut; Meagher, Laurence, Tetrahedron, 2012, 68(46), 9448-9455

Méthode de production 7

Conditions de réaction
1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ;  overnight, 40 °C
Référence
Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates
Goossen, L.; Doehring, A., Advanced Synthesis & Catalysis, 2003, 345(8), 943-947

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 12 h, rt
Référence
Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride
Mao, Yujian; Liu, Ye; Hu, Yanwei; Wang, Liang; Zhang, Shilei; et al, ACS Catalysis, 2018, 8(4), 3016-3020

Méthode de production 9

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
Référence
Investigating the Cusp between the nano- and macro-sciences in supermolecular liquid-crystalline twist-bend nematogens
Simpson, Frank P.; Mandle, Richard J.; Moore, John N.; Goodby, John W., Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2017, 5(21), 5102-5110

Méthode de production 10

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  3 h, rt
Référence
Discovery of the first potent and selective Mycobacterium tuberculosis Zmp1 inhibitor
Mori, Mattia; Moraca, Francesca; Deodato, Davide; Ferraris, Davide M.; Selchow, Petra; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2508-2511

Méthode de production 11

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Methanol ,  Water ;  20 h, pH 8, 25 °C
1.2 Solvents: Dimethylformamide ;  18 h, 25 °C
Référence
Polyaldol Synthesis by Direct Organocatalyzed Crossed Polymerization of Bis(ketones) and Bis(aldehydes)
Liu, Na; Martin, Anthony; Robert, Frederic; Vincent, Jean-Marc; Landais, Yannick; et al, Macromolecules (Washington, 2014, 47(2), 525-533

Méthode de production 12

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 12 h, rt
Référence
Synthesis, characterization, and antifungal evaluation of thiolactomycin derivatives
Lv, Pei; Chen, Yiliang; Wang, Dawei; Wu, Xiangwei; Li, Qing X.; et al, Engineering (Beijing, 2020, 6(5), 560-568

Méthode de production 13

Conditions de réaction
1.1 Reagents: Cesium carbonate ,  Oxygen Solvents: Dimethylformamide ;  20 min, rt
1.2 24 h, rt
Référence
Discovery of HDAC6-Selective Inhibitor NN-390 with in Vitro Efficacy in Group 3 Medulloblastoma
Nawar, Nabanita; Bukhari, Shazreh; Adile, Ashley A.; Suk, Yujin; Manaswiyoungkul, Pimyupa; et al, Journal of Medicinal Chemistry, 2022, 65(4), 3193-3217

Méthode de production 14

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  20 min, rt
1.2 24 h, rt
Référence
PTG-0861: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia
Gawel, Justyna M.; Shouksmith, Andrew E.; Raouf, Yasir S.; Nawar, Nabanita; Toutah, Krimo; et al, European Journal of Medicinal Chemistry, 2020, 201,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 45 min, rt
1.2 rt; 5 h, rt
Référence
Benzamide capped peptidomimetics as non-ATP competitive inhibitors of CDK2 using the REPLACE strategy
Premnath, Padmavathy Nandha; Craig, Sandra N.; Liu, Shu; McInnes, Campbell, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3754-3760

Benzoic acid,4-formyl-, phenylmethyl ester Raw materials

Benzoic acid,4-formyl-, phenylmethyl ester Preparation Products

Benzoic acid,4-formyl-, phenylmethyl ester Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:78767-55-2)Benzoic acid,4-formyl-, phenylmethyl ester
Numéro de commande:A934470
État des stocks:in Stock
Quantité:1g/50g/25g/10g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 15:14
Prix ($):846.0/3696.0/2244.0/1162.0/951.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:78767-55-2)Benzoic acid,4-formyl-, phenylmethyl ester
A934470
Pureté:99%/99%/99%/99%/99%
Quantité:1g/50g/25g/10g/5g
Prix ($):846.0/3696.0/2244.0/1162.0/951.0
Courriel